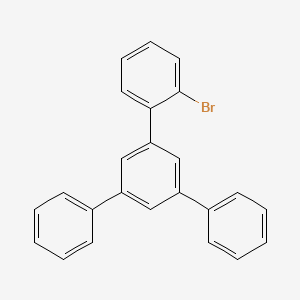
1-(2-bromophenyl)-3,5-diphenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is a brominated derivative of terphenyl, a class of aromatic hydrocarbons. This compound is characterized by its three benzene rings connected in a linear arrangement, with a bromine atom and a phenyl group attached to the central benzene ring. The molecular formula of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is C24H17Br, and it has a molecular weight of 385.3 g/mol .
Mechanism of Action
Target of Action
This compound is a type of terphenyl, which are often used in organic semiconductor applications . .
Mode of Action
As a terphenyl compound, it may interact with its targets through π-π stacking, a common interaction in organic semiconductors . .
Biochemical Pathways
Given its potential use in organic semiconductors, it may influence electron transport pathways . .
Result of Action
As a potential organic semiconductor, it may influence electron transport and conductivity . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-5’-phenyl-1,1’:3’,1’'-terphenyl. Factors such as temperature, pH, and the presence of other compounds can affect its stability and interactions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- typically involves the bromination of 1,1’:3’,1’'-terphenyl. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial Production Methods
Industrial production of 1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The crude product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex aromatic structures.
Oxidation and Reduction: The phenyl groups can undergo oxidation to form quinones or reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide, ammonia, or thiourea in polar solvents such as ethanol or water.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride in appropriate solvents.
Major Products Formed
Substitution Reactions: Phenyl-substituted derivatives.
Coupling Reactions: Extended aromatic systems.
Oxidation and Reduction: Quinones or cyclohexyl derivatives.
Scientific Research Applications
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Comparison with Similar Compounds
Similar Compounds
1,1’3’,1’‘-Terphenyl,4-bromo-5’-phenyl-: Another brominated terphenyl derivative with similar properties but different substitution pattern.
2-Bromo-5’-phenyl-1,1’3’,1’'-terphenyl: A closely related compound with the bromine atom at a different position.
Uniqueness
1,1’:3’,1’‘-Terphenyl,2-bromo-5’-phenyl- is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the bromine atom and the phenyl group on the central benzene ring can significantly affect the compound’s electronic properties and its suitability for various applications .
Properties
IUPAC Name |
1-(2-bromophenyl)-3,5-diphenylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17Br/c25-24-14-8-7-13-23(24)22-16-20(18-9-3-1-4-10-18)15-21(17-22)19-11-5-2-6-12-19/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZTPJDDVFCPFKR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)C3=CC=CC=C3Br)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
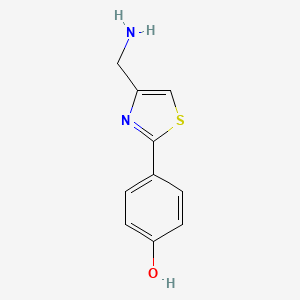
![9-Phenyl-3-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B1497257.png)


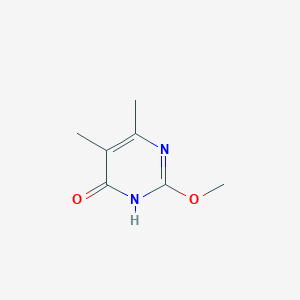

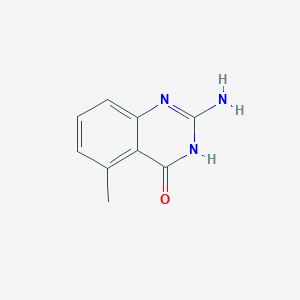
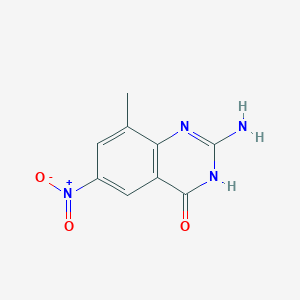

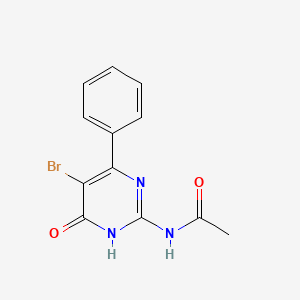
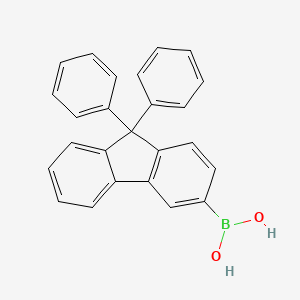
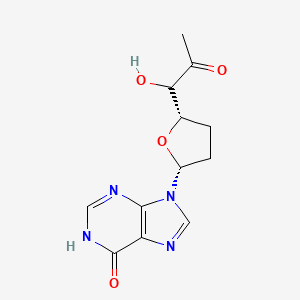
![5-[(4-Aminophenyl)methyl]-1,4-dihydro-1-methyl-3-propyl-7H-pyrazolo[3,4-d] pyrimidin-7-one](/img/structure/B1497306.png)
![Ethyl 5,7-dihydroxypyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B1497309.png)
